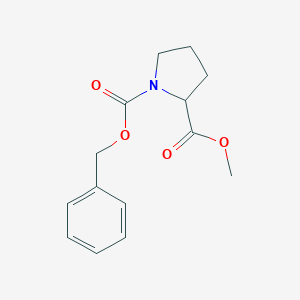
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Vue d'ensemble
Description
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is a biochemical compound that belongs to the class of proline derivatives . It is also known as Aryl halide chemistry informer library compound X8 . The molecular formula of this compound is C14H17NO4 and it has a molecular weight of 263.289 .
Physical And Chemical Properties Analysis
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate has a density of 1.2±0.1 g/cm3 . It has a boiling point of 375.0±42.0 °C at 760 mmHg . The flash point of this compound is 180.6±27.9 °C .Applications De Recherche Scientifique
Catalytic Reactions
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate has been used in catalytic reactions, specifically in the platinum-catalyzed intramolecular hydroamination of unactivated olefins. This process leads to the formation of pyrrolidine derivatives, demonstrating the compound's utility in synthesizing complex organic structures (Bender & Widenhoefer, 2005).
Antimicrobial Activity
Research has shown that derivatives of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate exhibit antimicrobial properties. For example, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives displayed significant antibacterial activity against various bacterial strains, including M. tuberculosis (Nural et al., 2018).
Cholinesterase Inhibition
Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, a class of compounds related to 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurological disorders like Alzheimer's disease. These compounds have shown moderate inhibitory effects against AChE and notable anti-BChE activity, highlighting their potential therapeutic applications (Pizova et al., 2017).
Synthesis of Complex Organic Molecules
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate has been employed in the synthesis of complex organic molecules. For instance, it has been used in the synthesis of carbapenam, a type of antibiotic, demonstrating its role in creating pharmaceutically important compounds (Herdewijn et al., 1982).
Molecular Frameworks and Crystal Structures
The compound has also found applications in studying molecular frameworks and crystal structures. Benzoic acid–pyrrolidin-1-ium-2-carboxylate, related to 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, has been used to understand non-centrosymmetric co-crystallization, contributing to the field of crystallography and materials science (Chesna et al., 2017).
Safety And Hazards
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is classified as a skin irritant (Category 2) and an eye irritant (Category 2) according to Regulation (EC) No 1272/2008 [EU-GHS/CLP] . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes. If contact lenses are present and easy to do, they should be removed and rinsing should continue .
Propriétés
IUPAC Name |
1-O-benzyl 2-O-methyl pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYEDXWEDWCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

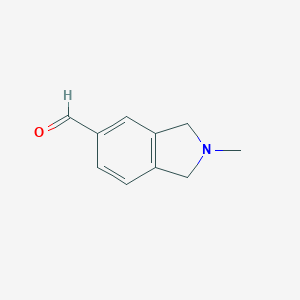

![5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B174817.png)

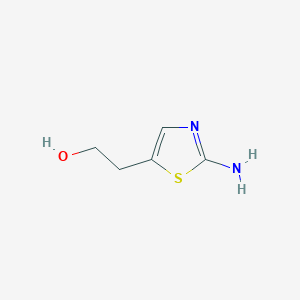
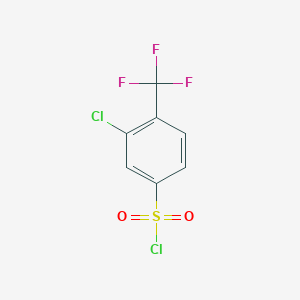
![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B174834.png)
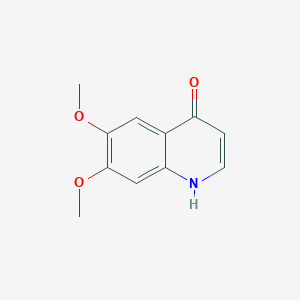
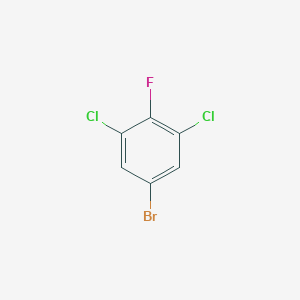
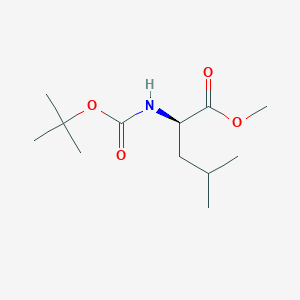
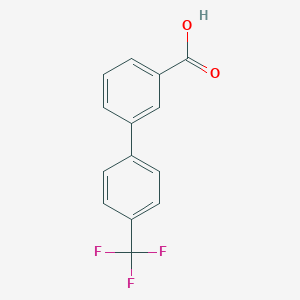
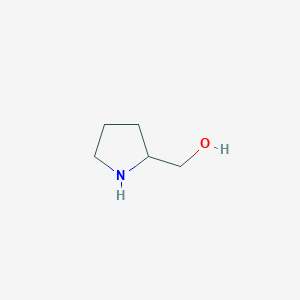
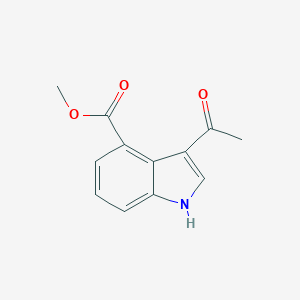
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)